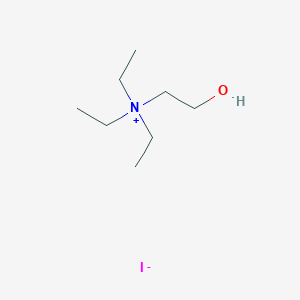

(2-Hydroxyethyl)triethylammonium iodide

Overview

Description

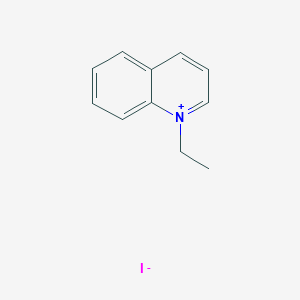

The compound (2-Hydroxyethyl)triethylammonium iodide is not directly discussed in the provided papers. However, related compounds with similar functional groups or structural motifs are mentioned. For instance, derivatives of (2-Hydroxycyclopropyl)trimethylammonium iodide are explored, which may offer insights into the behavior of (2-Hydroxyethyl)triethylammonium iodide due to the presence of hydroxyl and ammonium iodide groups .

Synthesis Analysis

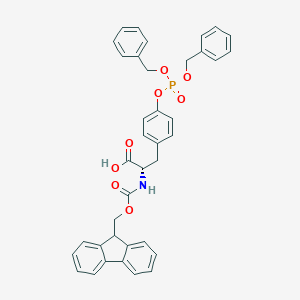

The synthesis of related compounds involves specific reactions such as the cleavage of benzyl ethers with concentrated aqueous hydrogen iodide to obtain (2-trans-Hydroxycyclopropyl)trimethylammonium iodide. This suggests that a similar approach could potentially be applied to synthesize (2-Hydroxyethyl)triethylammonium iodide, although the exact method would depend on the starting materials and desired configuration .

Molecular Structure Analysis

While the molecular structure of (2-Hydroxyethyl)triethylammonium iodide is not provided, the structure of a related compound, hydroxymethylferrocene, has been determined through X-ray crystallography. This compound exhibits hydrogen bonding between hydroxyl groups, which could be a feature in (2-Hydroxyethyl)triethylammonium iodide as well, given the presence of a hydroxyl group .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (2-Hydroxyethyl)triethylammonium iodide. However, they do discuss the reactivity of similar compounds. For example, (ferrocenylmethyl)trimethylammonium iodide undergoes hydrolysis to form hydroxymethylferrocene and bis(ferrocenylmethyl) ether. This indicates that (2-Hydroxyethyl)triethylammonium iodide might also be susceptible to hydrolysis or other nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Hydroxyethyl)triethylammonium iodide are not detailed in the provided papers. Nonetheless, the properties of structurally related compounds can offer some clues. For instance, the crystal structure of hydroxymethylferrocene suggests the possibility of hydrogen bonding, which could influence the solubility and melting point of (2-Hydroxyethyl)triethylammonium iodide. Additionally, the presence of the ammonium group could affect the compound's basicity and phase behavior .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

(2-Hydroxyethyl)triethylammonium iodide has been utilized in the field of solar energy, particularly in the development of dye-sensitized solar cells (DSSCs). Research indicates that certain derivatives of this compound, such as hydroxyethyl and ester co-functionalized imidazolium iodide, have been synthesized as efficient solid-state electrolytes for DSSCs. These materials exhibit high conductivity and have shown promising results in power conversion efficiency (Li, Wang, Zhou, & Wang, 2013).

2. Electrochemical Research

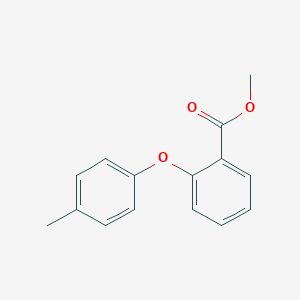

In electrochemical research, derivatives of (2-Hydroxyethyl)triethylammonium iodide have been studied for their role in the electro-oxidation of iodide ions. For example, the electrochemical behavior of iodide ion in various ionic liquids has been compared, revealing that the hydrophobicity/hydrophilicity of these ionic liquids can significantly affect electrochemical processes (Lebedeva, Kuznetsova, Kultin, & Kustov, 2022).

3. Antimicrobial Applications

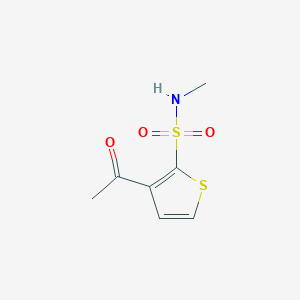

The compound has been explored for its potential in antimicrobial applications. Quaternized nanocellulose triiodide, derived from (2-Hydroxyethyl)triethylammonium iodide, has been evaluated as an antimicrobial agent. It shows high efficacy against bacteria like E. coli and S. aureus, and can be used in applications such as disinfectants in biomedical and water purification processes (Bansal et al., 2021).

4. Crystal Structure Analysis

The crystal structure of various derivatives of (2-Hydroxyethyl)triethylammonium iodide has been studied for better understanding of its molecular interactions and stability. For instance, the crystal structure of a cationic bile salt derivative was resolved, providing insights into the formation of hydrogen bonds and electrostatic interactions, which are crucial for stabilizing the structure (Meijide et al., 2019).

5. Ionic Liquid Electrolytes and Energy Storage

The compound has been investigated for its application in ionic liquid electrolytes, particularly in the context of energy storage technologies such as redox flow batteries. Studies have explored the use of various iodide derivatives in dye-sensitized solar cells, and their impact on energy storage efficiency and stability (Weng, Li, Cong, Zhou, & Lu, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Triethylcholine iodide, also known as (2-Hydroxyethyl)triethylammonium iodide, is a drug that mimics choline . Its primary targets are the nerve endings where it interferes with the synthesis of acetylcholine .

Mode of Action

Triethylcholine iodide interacts with its targets by causing a failure of cholinergic transmission . It produces a slowly developing neuromuscular weakness that is exacerbated by exercise .

Biochemical Pathways

The biochemical pathways affected by Triethylcholine iodide are those involved in the synthesis of acetylcholine . By interfering with these pathways, it causes a reduction in the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .

Pharmacokinetics

It is known that the compound has a relatively low acute toxicity . Intravenous administration of 10–25 mg/kg triethylcholine iodide produced slight to moderate exercise intolerance, while 100 mg/kg caused death in rabbits after continuous exercise .

Result of Action

The result of Triethylcholine iodide’s action is a slowly developing muscular weakness that is more severe after exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .

properties

IUPAC Name |

triethyl(2-hydroxyethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.HI/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDHXDORJFXNDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-61-4 (Parent) | |

| Record name | Triethylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884206 | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5957-17-5 | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6N6ZR53C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

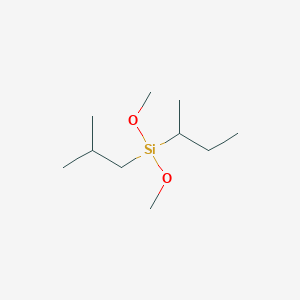

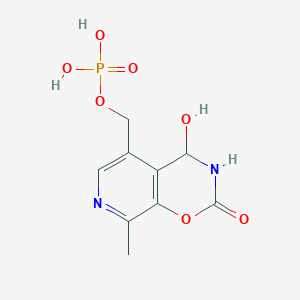

Feasible Synthetic Routes

Q & A

Q1: How does (2-Hydroxyethyl)triethylammonium iodide, as a precursor to a cholinergic false transmitter, potentially affect cholinergic neurotransmission?

A1: While the provided research paper [] focuses on triethylcholine, (2-Hydroxyethyl)triethylammonium iodide, due to its structural similarity, could also potentially act as a precursor to a cholinergic false transmitter.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.